molecular formula C11H10N2O2S B420733 (5E)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone

(5E)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone

Cat. No.: B420733
M. Wt: 234.28g/mol
InChI Key: XNQUYEHNKGAJNI-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a thioxo group and an imidazolidinone ring, which contribute to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone typically involves the reaction of 2-thioxo-4-imidazolidinone with 4-methoxybenzaldehyde. This reaction is often carried out under basic conditions, using a base such as potassium carbonate, and can be facilitated by microwave irradiation or conventional heating methods .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of (5E)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets and pathways. For example, it can form hydrogen bonds with enzymes or receptors, modulating their activity. The thioxo group and imidazolidinone ring play crucial roles in these interactions, enabling the compound to exert its biological effects .

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28g/mol

IUPAC Name

(5E)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C11H10N2O2S/c1-15-8-4-2-7(3-5-8)6-9-10(14)13-11(16)12-9/h2-6H,1H3,(H2,12,13,14,16)/b9-6+

InChI Key

XNQUYEHNKGAJNI-RMKNXTFCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)N2

SMILES

COC1=CC=C(C=C1)C=C2C(=O)NC(=S)N2

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)NC(=S)N2

Origin of Product

United States

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